1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C7H5ClN2S It is characterized by the presence of a chlorothiazole ring attached to a cyclopropane ring, which is further connected to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 4-chlorothiazole with cyclopropane-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The chlorothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorothiazol-5-YL)cyclopropane-1-carbonitrile
- 1-(4-Chlorothiazol-2-YL)cyclopropane-1-carboxamide
Uniqueness
1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile is unique due to the specific positioning of the chlorothiazole ring and the presence of the carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1433708-77-0 |
---|---|
Molecular Formula |
C7H5ClN2S |
Molecular Weight |
184.65 g/mol |
IUPAC Name |
1-(4-chloro-1,3-thiazol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H5ClN2S/c8-5-3-11-6(10-5)7(4-9)1-2-7/h3H,1-2H2 |
InChI Key |
BOMXJPXMQYYDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NC(=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.